8-(3-Hydroxy-2-quinuclidinyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with a quinuclidinyl and phenyl substituent, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the quinuclidinyl and phenyl groups via nucleophilic or electrophilic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group on the quinuclidinyl ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Multi-step synthesis in batch reactors with careful control of reaction conditions.
Continuous Flow Synthesis: Use of continuous flow reactors for improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1,3,8-Triazaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors in biological systems.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Influencing cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spiro linkage and triazaspirodecane core.
Quinuclidinyl derivatives: Compounds featuring the quinuclidinyl group.
Phenyl-substituted spiro compounds: Molecules with phenyl groups attached to spiro-linked structures.
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-hydroxy-2-quinuclidinyl)-1-phenyl- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
102504-85-8 |
---|---|
Molecular Formula |
C20H28N4O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
8-(3-hydroxy-1-azabicyclo[2.2.2]octan-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C20H28N4O2/c25-17-15-6-10-22(11-7-15)18(17)23-12-8-20(9-13-23)19(26)21-14-24(20)16-4-2-1-3-5-16/h1-5,15,17-18,25H,6-14H2,(H,21,26) |
InChI Key |
JDTQWDZKGLSFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2N3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.